molecular formula C15H14ClNO2 B10974247 N-(4-chlorobenzyl)-2-methoxybenzamide

N-(4-chlorobenzyl)-2-methoxybenzamide

Cat. No.: B10974247
M. Wt: 275.73 g/mol
InChI Key: PDJUGMBGZLVSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the benzamide moiety, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-methoxybenzamide typically involves the reaction of 4-chlorobenzylamine with 2-methoxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 4-chlorobenzaldehyde derivatives.

    Reduction: Formation of 4-chlorobenzylamine or 4-chlorobenzyl alcohol.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorobenzyl)-2-methoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

N-(4-chlorobenzyl)-2-methoxybenzamide can be compared with other similar compounds, such as:

    4-chlorobenzylamine: A precursor in the synthesis of this compound.

    2-methoxybenzoic acid: Another precursor used in the synthesis.

    N-(4-chlorobenzyl)triflupromazinium chloride: A compound with antiviral activity.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-methoxybenzamide

InChI

InChI=1S/C15H14ClNO2/c1-19-14-5-3-2-4-13(14)15(18)17-10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3,(H,17,18)

InChI Key

PDJUGMBGZLVSBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.